Ipivivint

CLK inhibitor Kinase selectivity Wnt signaling

Ipivivint (also known as SM08502 and compound 38 in patent literature) is a synthetic small molecule defined by its INN stem '-vivint' as a Wnt signaling pathway inhibitor. It functions primarily as a potent, orally bioavailable inhibitor of CDC-like kinases (CLKs), specifically CLK2 and CLK3, thereby modulating Wnt pathway gene expression through the disruption of SRSF phosphorylation and spliceosome activity.

Molecular Formula C26H21FN8
Molecular Weight 464.5 g/mol
CAS No. 1481617-15-5
Cat. No. B3322569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIpivivint
CAS1481617-15-5
Molecular FormulaC26H21FN8
Molecular Weight464.5 g/mol
Structural Identifiers
SMILESCN(C)CC1=CC(=CN=C1)C2=CC3=C(NN=C3N=C2)C4=NC5=C(N4)C=NC=C5C6=CC(=CC=C6)F
InChIInChI=1S/C26H21FN8/c1-35(2)14-15-6-17(10-28-9-15)18-8-20-24(33-34-25(20)30-11-18)26-31-22-13-29-12-21(23(22)32-26)16-4-3-5-19(27)7-16/h3-13H,14H2,1-2H3,(H,31,32)(H,30,33,34)
InChIKeyYBBUGSYNPXTSGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Ipivivint (CAS 1481617-15-5) Compound Profile and Sourcing Overview for Wnt/CLK Research


Ipivivint (also known as SM08502 and compound 38 in patent literature) is a synthetic small molecule defined by its INN stem '-vivint' as a Wnt signaling pathway inhibitor [1]. It functions primarily as a potent, orally bioavailable inhibitor of CDC-like kinases (CLKs), specifically CLK2 and CLK3, thereby modulating Wnt pathway gene expression through the disruption of SRSF phosphorylation and spliceosome activity [2].

Why Generic Substitution Fails for Ipivivint (CAS 1481617-15-5): Implications of Kinase Selectivity


In research focused on the Wnt signaling pathway or CLK2/3-mediated gene expression, generic substitution with a broader or less selective kinase inhibitor is scientifically invalid. While many compounds inhibit kinases, ipivivint's unique value stems from its specific nanomolar potency for the CLK family (particularly CLK2 and CLK3) and its functional consequence of potently inhibiting Wnt pathway signaling (EC50 = 13 nM) in reporter assays [1]. This profile directly contrasts with pan-kinase inhibitors or compounds targeting other branches of the Wnt pathway (e.g., tankyrase or PORCN inhibitors), which will induce different cellular phenotypes and confound experimental outcomes. The quantitative evidence below delineates the precise molecular attributes that mandate the specific use of ipivivint over related analogs and alternatives.

Ipivivint (CAS 1481617-15-5) Quantitative Evidence Guide: Verified Comparative Performance Data


Quantitative CLK2/3 Potency of Ipivivint vs. Lorecivivint

Ipivivint demonstrates high nanomolar potency against its primary targets, CLK2 and CLK3. A comparative analysis against lorecivivint (SM04690), another clinically advanced Wnt pathway modulator, reveals a distinct kinase inhibition profile. While both compounds inhibit CLK2, ipivivint's reported EC50 for CLK2 is 1 nM, whereas lorecivivint's reported IC50 for CLK2 is 10 nM [1]. This represents a 10-fold difference in potency for the CLK2 target in biochemical assays. Ipivivint also exhibits an EC50 of 7 nM for CLK3, a target for which lorecivivint's potency is not prominently featured, suggesting a point of pharmacological differentiation.

CLK inhibitor Kinase selectivity Wnt signaling

Wnt Pathway Inhibition Efficacy: Ipivivint vs. Compound 18 (Patent Lead)

Ipivivint's functional inhibition of the Wnt pathway is a key differentiator. In a head-to-head comparison within the original patent, ipivivint (compound 38) inhibited Wnt signaling with an EC50 of 13 nM in SW480 cells, while a closely related structural analog, compound 18, showed an EC50 of 46 nM in the same assay [1][2]. This demonstrates that ipivivint is approximately 3.5 times more potent at suppressing Wnt pathway activity than this key comparator.

Wnt pathway inhibition Reporter assay Cellular activity

Target Selectivity Profile: Ipivivint CLK Family Potency vs. CLK1

Ipivivint's selectivity within the CLK family is quantified by its significantly lower potency against CLK1 (IC50 = 1.4 µM) compared to CLK2 (IC50 = 0.002 µM) and CLK3 (IC50 = 0.022 µM) . This represents a >700-fold selectivity for CLK2 over CLK1 and a >60-fold selectivity for CLK3 over CLK1. In contrast, other small-molecule Wnt pathway inhibitors may exhibit a different selectivity fingerprint, such as lorecivivint, which is characterized as a dual CLK2/DYRK1A inhibitor [1].

Kinase selectivity CLK1 Off-target activity

In Vivo Target Engagement: Ipivivint Efficacy in Gastrointestinal Cancer Xenografts

In vivo, oral administration of ipivivint at 25 mg/kg potently inhibited tumor SRSF6 phosphorylation in Foxn1 mouse models, providing direct pharmacodynamic evidence of on-target CLK2/3 inhibition [1]. This in vivo activity is benchmarked against its anti-tumor efficacy in gastrointestinal cancer models, where it reduced Wnt pathway gene expression [1]. A comparative analysis shows that while other CLK2 inhibitors like LQ23 show promise in osteoarthritis models, ipivivint is one of the few with publicly available data demonstrating robust in vivo SRSF phosphorylation modulation after oral dosing [2].

In vivo efficacy Target engagement SRSF6 phosphorylation

Best Research Application Scenarios for Ipivivint (CAS 1481617-15-5) Based on Verified Evidence


Investigating CLK2/3-Specific Splicing Modulation in Oncology Models

Ipivivint is optimally deployed as a chemical probe in cancer research to dissect the role of CLK2/3-mediated alternative splicing in Wnt-driven tumorigenesis. Its potency against CLK2 (EC50 = 1 nM) and CLK3 (EC50 = 7 nM) , coupled with its >700-fold selectivity over CLK1 , allows for more precise interrogation of these specific kinases' contribution to SRSF phosphorylation and oncogenic splice variant generation compared to broader kinase inhibitors.

Validating Wnt/β-catenin Pathway Inhibition in Cellular Reporter Systems

For researchers requiring potent and validated suppression of the canonical Wnt pathway in cellulo, ipivivint is a superior choice. Its EC50 of 13 nM for Wnt pathway inhibition in SW480 reporter cells is 3.5-fold more potent than the lead compound 18 (EC50 = 46 nM) from the same chemical series [1]. This ensures robust pathway modulation at lower concentrations, minimizing off-target cellular stress or cytotoxicity associated with higher doses of less potent analogs.

Oral In Vivo Studies of Systemic Wnt Pathway Modulation

Ipivivint is uniquely suited for in vivo studies requiring oral administration of a CLK inhibitor to achieve systemic target engagement. The compound has demonstrated robust pharmacodynamic activity (inhibition of SRSF6 phosphorylation) in mouse xenograft models at an oral dose of 25 mg/kg . This differentiates it from other CLK2 inhibitors, like LQ23 or lorecivivint, whose primary development and data are centered on local intra-articular administration for osteoarthritis [2][3].

Benchmarking New Chemical Entities (NCEs) in CLK Inhibitor Development

Ipivivint serves as a crucial reference standard for medicinal chemistry programs aimed at developing next-generation CLK or Wnt pathway inhibitors. Its well-characterized profile—including kinase selectivity, cellular Wnt inhibition potency, and in vivo pharmacokinetic/pharmacodynamic relationship—provides a rigorous benchmark against which new compounds can be quantitatively compared. The available comparative data against compound 18 and lorecivivint further solidifies its utility as a pharmacological benchmark.

Technical Documentation Hub

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